![molecular formula C22H20N2O B5732571 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol CAS No. 5573-17-1](/img/structure/B5732571.png)
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is not yet fully understood. However, studies have shown that it exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol is its high potency and selectivity towards cancer cells and beta-amyloid plaques. This makes it a promising candidate for drug development in these areas. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential use in material science for the development of more efficient OLEDs and OPVs. Additionally, further studies are needed to fully understand its mechanism of action and address its limitations in terms of solubility and toxicity.
Synthesemethoden
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl) acetonitrile with benzophenone in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In material science, it has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-24-20-15-9-8-14-19(20)23-21(24)16-22(25,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,25H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZTZBSCQOVZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971109 |
Source
|
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-benzimidazol-2-yl)-1,1-diphenylethanol | |
CAS RN |
5573-17-1 |
Source
|
Record name | 2-(1-Methyl-1H-benzimidazol-2-yl)-1,1-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.